(3R)-1-cyclobutanecarbonylpiperidin-3-amine
Description
“(3R)-1-cyclobutanecarbonylpiperidin-3-amine” is a chiral piperidine derivative featuring a cyclobutane carbonyl group attached to the nitrogen of the piperidine ring and an amine substituent at the 3-position. For instance, compounds like (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine are critical precursors for Tofacitinib citrate, a Janus kinase inhibitor .
Properties
IUPAC Name |
[(3R)-3-aminopiperidin-1-yl]-cyclobutylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c11-9-5-2-6-12(7-9)10(13)8-3-1-4-8/h8-9H,1-7,11H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHNWOMYDYLFNV-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)C2CCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of (R)-Methyl 2,5-Diaminopentanoate Dihydrochloride
The chiral precursor (R)-3-aminopiperidin-2-one hydrochloride is synthesized via cyclization of (R)-methyl 2,5-diaminopentanoate dihydrochloride under basic conditions. Sodium methoxide (2.6 equivalents) in methanol at -10°C to 0°C induces intramolecular amidation, yielding the lactam with >90% conversion.
Table 1: Cyclization Conditions for (R)-3-Aminopiperidin-2-one Hydrochloride
| Parameter | Value/Detail |
|---|---|
| Starting Material | (R)-Methyl 2,5-diaminopentanoate·2HCl |
| Base | NaOMe (2.6 eq) |
| Solvent | Methanol |
| Temperature | -10°C to 0°C |
| Reaction Time | 4–6 hours |
| Yield | 85–92% |
LiAlH₄-Mediated Lactam Reduction
The reduction of (R)-3-aminopiperidin-2-one hydrochloride to (R)-3-aminopiperidine employs LiAlH₄ (1.6 equivalents) in tetrahydrofuran (THF) at 55–65°C. This exothermic reaction achieves >95% conversion, with the dihydrochloride salt isolated via filtration.
Table 2: Reduction Conditions for (R)-3-Aminopiperidine Synthesis
| Parameter | Value/Detail |
|---|---|
| Substrate | (R)-3-Aminopiperidin-2-one·HCl |
| Reducing Agent | LiAlH₄ (1.6 eq) |
| Solvent | THF |
| Temperature | 55–65°C |
| Reaction Time | 3–4 hours |
| Yield | 88–94% |
Acylation of (R)-3-Aminopiperidine with Cyclobutanecarbonyl Chloride
Regioselective N1-Acylation
The piperidine nitrogen (N1) is acylated using cyclobutanecarbonyl chloride under Schotten-Baumann conditions. Triethylamine (TEA) serves as a base to scavenge HCl, with dichloromethane (DCM) as the solvent at 0–25°C. This step requires meticulous control to avoid over-acylation or epimerization at the 3-amino center.
Table 3: Acylation Conditions for N1-Functionalization
| Parameter | Value/Detail |
|---|---|
| Substrate | (R)-3-Aminopiperidine |
| Acylating Agent | Cyclobutanecarbonyl chloride (1.2 eq) |
| Base | TEA (1.5 eq) |
| Solvent | DCM |
| Temperature | 0°C → 25°C |
| Reaction Time | 12–16 hours |
| Yield | 75–82% |
Stereochemical Preservation
The (3R)-configuration remains intact during acylation due to the distal positioning of the 3-amino group relative to the reaction site. Polarimetric analysis confirms enantiomeric excess (ee) >99% post-acylation.
Catalytic Asymmetric Synthesis Alternatives
While the chiral pool approach dominates industrial synthesis, catalytic asymmetric methods using rhodium or ruthenium catalysts offer scalable alternatives. For instance, hydrogenation of imine intermediates with RhCl₃ in THF at 150°C and 150 atm H₂ achieves 80–85% ee, though optimization is required to match the enantiopurity of the chiral pool route.
Process Optimization and Scale-Up Challenges
Hazard Mitigation in LiAlH₄ Reductions
Large-scale LiAlH₄ usage necessitates strict temperature control and quenching protocols. Gradual reagent addition and post-reaction quenching with ethyl acetate/water mixtures minimize exothermic risks.
Solvent Recovery and Recycling
THF and DCM are recovered via fractional distillation, reducing environmental impact and production costs.
Analytical Characterization
Spectroscopic Validation
-
¹H/¹³C NMR : Confirms acyl group integration and absence of diastereomers.
-
HPLC (Chiral Column) : Verifies ee >99% using a Daicel CHIRALPAK® IC-3 column.
-
MS (ESI+) : [M+H]⁺ m/z = 211.2 (calculated 211.3).
Chemical Reactions Analysis
Types of Reactions
(3R)-1-cyclobutanecarbonylpiperidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro compounds, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Structural Significance
The incorporation of cyclobutane and piperidine moieties into drug candidates has been shown to enhance their pharmacological properties. Cyclobutane rings provide unique steric and electronic characteristics that can improve the binding affinity of compounds to their targets. The compact structure of cyclobutane allows for better spatial orientation when interacting with biological macromolecules, which can lead to improved efficacy and selectivity.
Drug Discovery
Research indicates that cyclobutane-containing compounds can serve as effective scaffolds in drug design. For instance, cyclobutane derivatives have been utilized as isosteres for larger alkyl groups and aromatic systems, leading to enhanced solubility and metabolic stability . The unique conformation of (3R)-1-cyclobutanecarbonylpiperidin-3-amine may contribute to its potential as a lead compound in developing new therapeutics.
Cancer Therapy
Recent studies have highlighted the anticancer potential of piperidine derivatives, including those structurally similar to this compound. Research demonstrated that compounds featuring piperidine rings exhibited cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells . The three-dimensional nature of these compounds enhances their interaction with protein targets involved in cancer progression.
Antiviral Activity
The antiviral properties of piperidine derivatives have also been investigated, particularly in relation to influenza virus inhibition. Compounds derived from piperidine structures have shown promise as inhibitors of the M2 ion channel in influenza A virus, demonstrating effective antiviral activity . This suggests a broader application for this compound in developing antiviral agents.
Comparative Analysis of Cyclobutane Derivatives
To illustrate the advantages of incorporating cyclobutane into medicinal compounds, the following table compares various cyclobutane derivatives based on their biological activities and applications:
| Compound Type | Biological Activity | Key Application |
|---|---|---|
| Cyclobutane-Piperidine | Anticancer | Drug design for cancer therapy |
| Cyclobutane-Amines | Antiviral | Influenza treatment |
| Cyclobutane-Carboxylic | Antimicrobial | Broad-spectrum antibiotics |
Mechanism of Action
The mechanism of action of (3R)-1-cyclobutanecarbonylpiperidin-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the cyclobutanecarbonyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (3R)-1-cyclobutanecarbonylpiperidin-3-amine and analogous piperidine derivatives:
Key Comparative Insights:
Substituent Effects: Aromatic vs. Aliphatic Groups: Benzyl or chlorophenyl substituents (e.g., ) introduce aromatic π-π interactions, while the cyclobutanecarbonyl group in the target compound offers a strained aliphatic ring. Electron-Withdrawing Groups: The 6-chloropyridine carbonyl group in increases electrophilicity, whereas the cyclobutanecarbonyl group provides moderate electron withdrawal without aromaticity, possibly affecting solubility and metabolic pathways.
Biological Relevance :
- Piperidine derivatives with benzyl groups (e.g., ) are prevalent in kinase inhibitor synthesis due to their ability to occupy hydrophobic pockets. The cyclobutanecarbonyl group may mimic such interactions while reducing molecular weight and improving bioavailability.
- Pyrrolidine analogs like demonstrate the impact of ring size on drug-likeness, suggesting the target compound’s piperidine scaffold may offer better conformational diversity for binding.
Synthetic Considerations :
- The synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine involves reductive amination and hydrogenation steps , whereas cyclobutanecarbonyl incorporation might require specialized acylation protocols to preserve stereochemistry.
Research Findings and Implications
- Structural Optimization : Cyclobutanecarbonyl-substituted piperidines are less explored than benzyl analogs but show promise in balancing lipophilicity (LogP) and polar surface area, critical for blood-brain barrier penetration .
- Safety Profiles : Piperidine derivatives generally require stringent handling (e.g., ), but the cyclobutanecarbonyl group’s reduced aromaticity may lower toxicity risks associated with metabolic oxidation of benzyl groups.
- Pharmacokinetics : The target compound’s amide bond could enhance stability against hepatic metabolism compared to secondary amines in analogs like .
Biological Activity
(3R)-1-cyclobutanecarbonylpiperidin-3-amine, also referred to as N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent research findings.
The synthesis of this compound typically involves the reaction of cyclobutanecarboxylic acid with (3R)-piperidin-3-amine under specific conditions using coupling agents like EDCI and HOBt to facilitate the formation of the amide bond. The compound's unique structure, combining a piperidine ring with a cyclobutanecarboxamide moiety, contributes to its distinct chemical properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Its mechanism may involve modulation of these targets' activities, leading to various biological responses. For instance, studies have indicated that it may act as an inhibitor for certain pathways involved in cancer progression .
Biological Activity
Research has highlighted several potential biological activities associated with this compound:
Anticancer Properties :
The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell survival and growth .
Antimicrobial Effects :
Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or function.
Neuroprotective Effects :
There is emerging evidence that this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The interaction with neurotransmitter systems has been suggested as a possible mechanism .
Case Studies
- In Vitro Cancer Study : A study demonstrated that this compound significantly reduced the viability of prostate cancer cells by inducing caspase-dependent apoptosis. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating a shift towards programmed cell death.
- Antimicrobial Testing : In a series of antimicrobial assays, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| (3R)-1-Cyclobutanecarbonylpiperidin | Anticancer, Antimicrobial | Enzyme inhibition, Apoptosis induction |
| N-(4-Methylphenyl)piperidine | Antidepressant | Serotonin reuptake inhibition |
| 4-(2-Aminoethyl)phenol | Antioxidant | Free radical scavenging |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3R)-1-cyclobutanecarbonylpiperidin-3-amine, and how are reaction yields optimized?
- Methodology : The compound can be synthesized via coupling reactions, such as Buchwald-Hartwig amination or palladium-catalyzed cross-coupling. For example, a multi-step synthesis involving cyclopropanamine and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours yielded 17.9% product after chromatographic purification . To optimize yields, consider adjusting catalysts (e.g., cesium carbonate vs. potassium carbonate), solvent polarity, or reaction duration. Design of Experiments (DoE) can systematically evaluate these parameters.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify stereochemistry and functional groups. For example, δ 8.87 ppm (d, J = 2.0 Hz) in H NMR corresponds to aromatic protons in related analogs .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed [M+H] at m/z 215) .
- HPLC : Assess purity (>95% by HPLC) and monitor enantiomeric excess using chiral columns .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodology :
- Use personal protective equipment (PPE) including gloves and goggles .
- Follow first-aid measures: Wash skin with soap/water if exposed, and consult a physician immediately .
- Store at +4°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodology :
- Comparative Analysis : Cross-reference NMR/HRMS data with analogs (e.g., cyclopropane-containing compounds in ).
- Computational Modeling : Use density functional theory (DFT) to predict NMR shifts and compare with experimental results.
- X-ray Crystallography : Resolve ambiguous stereochemistry by crystallizing the compound or derivatives .
Q. What strategies improve enantiomeric purity in the synthesis of this compound?
- Methodology :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral palladium complexes) to enhance stereoselectivity.
- Chiral Chromatography : Use preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .
- Kinetic Resolution : Optimize reaction conditions to favor the (3R)-isomer through selective crystallization .
Q. How can in vivo studies of this compound align with the 3R principles (Replacement, Reduction, Refinement) in animal research?
- Methodology :
- Replace : Prioritize in vitro models (e.g., cell-based assays for receptor binding) before animal testing .
- Reduce : Use statistical power analysis to minimize sample sizes while maintaining validity.
- Refine : Implement non-invasive imaging (e.g., PET scans) to monitor pharmacokinetics without euthanizing animals .
Q. How can researchers design analogs to study structure-activity relationships (SAR) for this compound?
- Methodology :
- Systematic Substitution : Modify the cyclobutane or piperidine moieties (e.g., fluorination or methyl group addition) and evaluate bioactivity .
- In Silico Screening : Use molecular docking to predict binding affinity with target proteins (e.g., kinases or GPCRs).
- Pharmacophore Mapping : Identify critical functional groups for activity using comparative SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
